7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound likely involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may offer unique advantages in terms of its specific functional groups, which could enhance its binding affinity and specificity for bacterial targets.
Properties
CAS No. |
149602-60-8 |
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Molecular Formula |
C14H13FN2O4 |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
7-amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c15-12-8(5-18)11-10(3-9(12)16)17(6-1-2-6)4-7(13(11)19)14(20)21/h3-4,6,18H,1-2,5,16H2,(H,20,21) |
InChI Key |
SOWMSUORQIRLML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C(=C3CO)F)N)C(=O)O |
Origin of Product |
United States |
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